molecular formula C9H6FNO B11921815 7-Fluoroquinolin-6-ol

7-Fluoroquinolin-6-ol

Cat. No.: B11921815
M. Wt: 163.15 g/mol
InChI Key: YPLIUEGYORBPNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoroquinolin-6-ol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroquinolin-6-ol typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of halogen atoms in quinoline with fluorine. For instance, the nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline can yield 7-fluoro-5,6,8-trichloroquinoline, which can be further processed to obtain this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, cycloaddition, and direct fluorination, followed by purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoroquinolin-6-ol undergoes various chemical reactions, including:

    Oxidation: Conversion to quinolone derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions involving the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various substituted quinolines and quinolones, which exhibit diverse biological activities .

Scientific Research Applications

7-Fluoroquinolin-6-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoroquinolin-6-ol involves its interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA complex, it induces DNA strand breaks, leading to cell death. This mechanism is distinct from other antibiotics, making it effective against resistant bacterial strains .

Comparison with Similar Compounds

  • 7-Fluoroquinolin-8-ol
  • 6-Fluoroquinolin-4-one
  • 7-Fluoro-4-chloroquinoline

Comparison: Compared to its analogs, 7-Fluoroquinolin-6-ol exhibits unique properties due to the specific position of the fluorine atom, which enhances its biological activity and stability. Its distinct mechanism of action and broad spectrum of activity make it a valuable compound in various applications .

Properties

Molecular Formula

C9H6FNO

Molecular Weight

163.15 g/mol

IUPAC Name

7-fluoroquinolin-6-ol

InChI

InChI=1S/C9H6FNO/c10-7-5-8-6(4-9(7)12)2-1-3-11-8/h1-5,12H

InChI Key

YPLIUEGYORBPNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)F)O

Origin of Product

United States

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